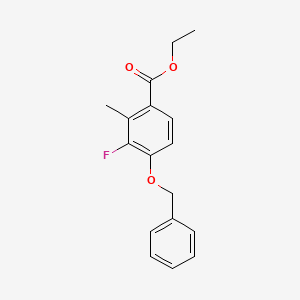
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The benzyloxy group can participate in aromatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can be compared with other benzoate derivatives, such as:
Ethyl 4-(benzyloxy)benzoate: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Ethyl 4-(benzyloxy)-3-fluoro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C16H17F O3
- Molecular Weight : 284.31 g/mol
- Functional Groups : Fluoro, benzyloxy, and ester groups contribute to its reactivity and biological interactions.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Its efficacy in inhibiting fungal growth has also been noted against pathogens like Candida albicans .
- Antitumor Potential : Similar compounds with analogous structures have demonstrated anti-tumor effects, suggesting that this compound may possess similar properties. The presence of the fluoro group is hypothesized to enhance its binding affinity to molecular targets involved in tumor progression .
- Enzyme Inhibition : The compound's interactions with specific enzymes have been studied, indicating potential roles as enzyme inhibitors, which could be beneficial in therapeutic applications .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The fluoro and benzyloxy groups may facilitate interactions with active sites on enzymes, altering their activity.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in target cells .
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:
Properties
Molecular Formula |
C17H17FO3 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17FO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
ZXIJQLHLWHMSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















